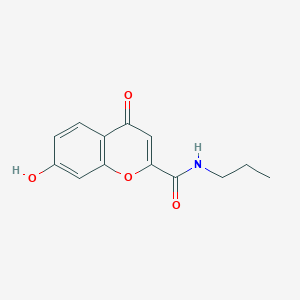

7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid.

Amidation Reaction: The carboxylic acid is then reacted with propylamine under appropriate conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group at the 4th position can be reduced to form a hydroxyl group.

Substitution: The hydroxyl group can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 7-oxo-4-oxo-N-propyl-4H-chromene-2-carboxamide.

Reduction: Formation of 7-hydroxy-4-hydroxy-N-propyl-4H-chromene-2-carboxamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antioxidant properties and potential to inhibit lipid peroxidation.

Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid

- 7-Hydroxy-4-oxo-4H-chromene-2-carboxamide

- 7-Hydroxy-4-oxo-N-methyl-4H-chromene-2-carboxamide

Comparison: 7-Hydroxy-4-oxo-N-propyl-4H-chromene-2-carboxamide is unique due to the presence of the propyl group, which can influence its lipophilicity and bioavailability. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological activities .

Biological Activity

7-Hydroxy-4-oxo-N-propyl-4H-1-benzopyran-2-carboxamide, also known by its CAS number 919120-86-8, is a synthetic compound belonging to the benzopyran family. Its unique structure includes a hydroxyl group at the 7-position, a propyl group attached to the nitrogen of the carboxamide, and a carbonyl group at the 4-position. This configuration contributes to its diverse biological activities, particularly in antioxidant and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H13NO4 |

| Molecular Weight | 247.25 g/mol |

| IUPAC Name | 7-hydroxy-4-oxo-N-propylchromene-2-carboxamide |

| CAS Number | 919120-86-8 |

Biological Activities

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It is capable of scavenging free radicals and inhibiting lipid peroxidation, which helps protect cells from oxidative damage. This activity is crucial in mitigating conditions associated with oxidative stress, such as neurodegenerative diseases, inflammation, and cancer .

Mechanism of Action

The compound's antioxidant effects are primarily mediated through its interaction with enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase. By modulating these pathways, it can reduce reactive oxygen species (ROS) levels and enhance cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

-

Neuroprotective Effects

A study highlighted the potential neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative stress, suggesting its applicability in treating conditions like Alzheimer's disease . -

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro, indicating its potential role in managing inflammatory diseases . -

Comparative Analysis with Similar Compounds

The biological activities of 7-Hydroxy-4-oxo-N-propyl were compared to other benzopyran derivatives:

| Compound Name | Unique Features |

|---|---|

| 7-Hydroxy-4-oxo-N-methyl-4H-chromene-2-carboxamide | Contains a methyl group; may exhibit different lipophilicity and biological activity. |

| N-Heptyl-7-hydroxy-4-oxo-N-propyl-chromene | Longer alkyl chain; potential for increased lipophilicity and altered biological activity. |

| 7-Hydroxy-N-butyl-chromene | Shorter alkyl chain; may have different solubility properties and biological effects. |

This comparative analysis underscores how variations in alkyl chain length and functional groups can influence the properties and activities of benzopyran derivatives .

Applications

The potential applications of this compound span various fields:

- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for new drug formulations targeting chronic diseases.

- Nutraceuticals : Due to its natural origin from benzopyran compounds, it could be explored for dietary supplements aimed at enhancing health through oxidative stress reduction.

Properties

CAS No. |

919120-86-8 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

7-hydroxy-4-oxo-N-propylchromene-2-carboxamide |

InChI |

InChI=1S/C13H13NO4/c1-2-5-14-13(17)12-7-10(16)9-4-3-8(15)6-11(9)18-12/h3-4,6-7,15H,2,5H2,1H3,(H,14,17) |

InChI Key |

CVRLIVNBQNIRFX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.